N1-allyl-N2-(3-phenylpropyl)oxalamide

Catalog No.
S3036594
CAS No.
920393-40-4
M.F
C14H18N2O2
M. Wt
246.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-allyl-N2-(3-phenylpropyl)oxalamide

CAS Number

920393-40-4

Product Name

N1-allyl-N2-(3-phenylpropyl)oxalamide

IUPAC Name

N-(3-phenylpropyl)-N'-prop-2-enyloxamide

Molecular Formula

C14H18N2O2

Molecular Weight

246.31

InChI

InChI=1S/C14H18N2O2/c1-2-10-15-13(17)14(18)16-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,15,17)(H,16,18)

InChI Key

MSSMAZADYRUEHG-UHFFFAOYSA-N

SMILES

C=CCNC(=O)C(=O)NCCCC1=CC=CC=C1

Solubility

not available

Supramolecular Organogels

Specific Scientific Field: This application falls under the field of Nanotechnology and Material Science .

Summary of the Application: Mono-N-alkylated primary oxalamide derivatives, such as “N1-allyl-N2-(3-phenylpropyl)oxalamide”, have been found to be excellent low molecular weight gelators for a variety of different organic solvents with different polarities and hydrogen-bonding abilities .

Methods of Application or Experimental Procedures: Solvent-gelator interactions were analyzed using Hansen solubility parameters, while 1H NMR and FTIR spectroscopy were used to probe the driving forces for the supramolecular gelation .

Results or Outcomes: For select solvents, the molecular structures of the tail-groups did have a significant effect on gel properties such as the critical gelator concentration, thermal stability, gel stiffness, gel strength, network morphology, and molecular packing .

Polymer Nucleation

Specific Scientific Field: This application falls under the field of Polymer Science and Material Engineering .

Summary of the Application: Oxalamide based compounds have been found to be efficient nucleating agents for various polymers .

Methods of Application or Experimental Procedures: The effect of an aliphatic oxalamide based nucleating agent on the melt and crystallization behavior of isotactic polypropylene (iPP) under defined shear conditions was studied .

Results or Outcomes: The presence of 0.5 wt % of the oxalamide based nucleating agent in iPP results in a significant suppression in iPP melt viscosity . This suppression in melt viscosity in combination with enhanced nucleation efficiency at low as well as high shear rates makes this self-assembling oxalamide based nucleating agent a promising candidate for fast processing .

Stereoselective Synthesis

Specific Scientific Field: This application falls under the field of Organic Chemistry and Pharmaceutical Sciences .

Summary of the Application: Oxalamide derivatives have been used in the stereoselective synthesis of N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-l-alanine, a portion of the molecule of angiotensin converting-enzyme (ACE) inhibitors .

Methods of Application or Experimental Procedures: The synthesis involves reductive amination utilizing catecholborane .

Results or Outcomes: The stereoselective synthesis of N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-l-alanine has been successfully achieved, and this method has further applications in the synthesis of ACE inhibitors .

Antimicrobial and Antioxidant Activity

Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences and Medicinal Chemistry .

Summary of the Application: N-phenylpropyl-3-substituted indoline-2-one derivatives, which are structurally similar to “N1-allyl-N2-(3-phenylpropyl)oxalamide”, have been synthesized and evaluated for their antimicrobial and antioxidant activity .

Methods of Application or Experimental Procedures: The synthesis, characterization, and evaluation of these compounds were carried out using standard procedures in medicinal chemistry .

Metabolic Engineering

Specific Scientific Field: This application falls under the field of Bioengineering and Microbiology .

Summary of the Application: Escherichia coli has been engineered for de novo production of 3-phenylpropanol, a compound structurally similar to “N1-allyl-N2-(3-phenylpropyl)oxalamide”, via a retrobiosynthesis approach .

Methods of Application or Experimental Procedures: The process involved the design of a novel 3-phenylpropanol biosynthetic pathway extending from L-phenylalanine and comprising the phenylalanine ammonia lyase (PAL), enoate reductase (ER), aryl carboxylic acid reductase (CAR) and phosphopantetheinyl transferase (PPTase) .

Results or Outcomes: The highest titer of 3-phenylpropanol was achieved in E. coli via systems metabolic engineering strategies including enzyme sources variety, chromosome engineering, metabolic strength balancing and fermentation optimization .

Sustainable Synthesis

Specific Scientific Field: This application falls under the field of Green Chemistry .

Summary of the Application: A new synthesis of oxalamides, by acceptorless dehydrogenative coupling of ethylene glycol with amines, generating H2, homogeneously catalyzed by a ruthenium pincer complex, is presented .

Methods of Application or Experimental Procedures: The synthesis involves the use of a ruthenium pincer complex as a homogeneous catalyst .

Results or Outcomes: The process results in the sustainable synthesis of oxalamides, generating H2 as a byproduct .

  • This compound belongs to the class of organic molecules called oxamides. Oxamides are derivatives of oxalic acid (ethanedioic acid) where the hydrogens on the carboxylic acid groups are replaced with amine groups [].
  • The specific structure of N1-allyl-N2-(3-phenylpropyl)oxalamide suggests it may be a synthetic compound, potentially synthesized for research purposes.
  • Without further information, it is impossible to determine its origin or significance in scientific research.

Molecular Structure Analysis

  • N1-allyl-N2-(3-phenylpropyl)oxalamide likely has a central oxamide core containing a carbonyl group (C=O) from each carboxylic acid linked by a nitrogen atom (N).
  • Attached to the first nitrogen (N1) is an allyl group (CH2-CH=CH2).
  • The second nitrogen (N2) is bonded to a 3-phenylpropyl group, which consists of a three-carbon chain (propyl) with a phenyl ring (benzene) attached at the third carbon atom.

Chemical Reactions Analysis

  • Due to the lack of specific research on this compound, its synthesis pathways and potential decomposition reactions are unknown.
  • However, based on the general properties of oxamides, it is likely to undergo hydrolysis (reaction with water) under acidic or basic conditions to regenerate oxalic acid and the corresponding amines (allylamine and 3-phenylpropylamine) [].

XLogP3

2.2

Dates

Modify: 2023-08-17

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